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Compound of Interest

Compound Name: 2-Bromo-3-methylbut-2-en-1-ol

Cat. No.: B2687009 Get Quote

2-Bromo-3-methylbut-2-en-1-ol is a substituted allylic alcohol. The presence of a bromine

atom and a hydroxyl group on a compact, unsaturated carbon skeleton makes it a valuable

synthon in organic synthesis. The stereochemistry and electronic environment of the double

bond are critical to its reactivity. ¹³C NMR spectroscopy is an indispensable tool for confirming

the structure of this molecule, providing direct insight into the carbon framework.[1]

Understanding the ¹³C NMR spectrum is fundamental to verifying its synthesis and purity, and

for tracking its transformations in chemical reactions.

This guide will first present a detailed prediction and justification of the ¹³C NMR chemical shifts

for each of the five distinct carbon atoms in the molecule. This is followed by a robust, step-by-

step experimental protocol designed to yield a high-resolution spectrum.

Predicted ¹³C NMR Spectrum and Signal
Assignments
The ¹³C NMR spectrum of 2-Bromo-3-methylbut-2-en-1-ol is predicted to exhibit five unique

signals, corresponding to the five carbon atoms in the molecule. The chemical shifts (δ) are

reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[2] The

prediction is based on established principles of substituent effects on alkene and alcohol

chemical shifts.[2][3][4]

The key factors influencing the chemical shifts in this molecule are:
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Hybridization State: The sp² hybridized carbons of the double bond will resonate at a lower

field (higher ppm) than the sp³ hybridized carbons.[2][5]

Electronegativity: The electronegative bromine and oxygen atoms will deshield adjacent

carbons, causing their signals to appear at a lower field.[2][6]

Substitution on the Double Bond: The positions of the substituents on the alkene moiety

significantly influence the chemical shifts of the vinylic carbons.

Below is the structure of 2-Bromo-3-methylbut-2-en-1-ol with the carbons numbered for

assignment purposes:

Caption: Molecular structure of 2-Bromo-3-methylbut-2-en-1-ol with carbon numbering.

Detailed Signal Assignments:

C1 (CH₂OH): This is an sp³ hybridized carbon directly attached to an electronegative oxygen

atom. This environment is characteristic of allylic alcohols.[7] The signal for this carbon is

expected to appear in the range of 60-70 ppm. The corresponding carbon in the parent

compound, 3-methyl-2-buten-1-ol, appears around 60 ppm. The presence of the bromine on

the adjacent carbon (C2) will likely cause a slight downfield shift.

C2 (C-Br): This sp² hybridized carbon is part of the double bond and is directly attached to

the highly electronegative bromine atom. The direct attachment of a halogen to a vinylic

carbon causes a significant deshielding effect, but this is counteracted by the shielding effect

of the bromine atom's electron lone pairs. Generally, a carbon bearing a bromine in a

bromoalkene appears downfield.[8] This signal is predicted to be in the range of 115-125

ppm.

C3 (C(CH₃)₂): This is the other sp² hybridized carbon of the double bond. It is a quaternary

carbon and is substituted with two methyl groups. Alkene carbons typically resonate between

100 and 170 ppm.[5][9] Being further from the bromine but still part of the substituted double

bond, its signal is expected in the downfield region, likely between 130-140 ppm.

C4 & C5 ((CH₃)₂): These two methyl carbons are chemically equivalent due to free rotation

around the C3-C(CH₃)₂ single bond. They are sp³ hybridized and are attached to the sp²
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hybridized C3. These signals will appear in the aliphatic region of the spectrum. Given their

proximity to the double bond, they are expected to resonate in the range of 20-30 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
Obtaining a high-quality, interpretable ¹³C NMR spectrum requires meticulous sample

preparation and appropriate spectrometer parameter selection. The low natural abundance of

the ¹³C isotope (1.1%) necessitates conditions that maximize signal-to-noise.[10]

Sample Preparation Data Acquisition Data Processing

Dissolve 50-100 mg
of sample in ~0.7 mL CDCl3

Add TMS as
internal standard

Filter solution into
a 5 mm NMR tube

Insert sample and lock
on deuterium signal

Shim magnetic field
Set acquisition parameters

(proton-decoupled pulse sequence)
Acquire FID (≥128 scans) Fourier Transform Phase correction Baseline correction Reference to TMS (0.0 ppm)

Click to download full resolution via product page

Caption: Standard workflow for ¹³C NMR spectroscopy.

Step-by-Step Methodology:

Sample Preparation:

Accurately weigh between 50-100 mg of 2-Bromo-3-methylbut-2-en-1-ol.[11][12] A

higher concentration is preferable for ¹³C NMR to reduce acquisition time.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a

common solvent for non-polar to moderately polar organic molecules and its carbon signal

at ~77 ppm serves as a convenient secondary reference.[12][13]

Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal

standard for chemical shift referencing (δ = 0.0 ppm).[2]

To ensure magnetic field homogeneity, it is critical to remove any solid particles. Filter the

solution through a small plug of glass wool packed into a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.
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Cap the NMR tube securely to prevent solvent evaporation.[12]

Spectrometer Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal from the CDCl₃ solvent. This stabilizes the

magnetic field.

Shim the magnetic field to optimize its homogeneity. This process minimizes peak

broadening and improves spectral resolution.

Set the spectrometer to the appropriate frequency for ¹³C nuclei.

Select a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

This will remove C-H coupling, simplifying the spectrum so that each unique carbon

appears as a singlet.[8] It also provides a Nuclear Overhauser Effect (NOE) enhancement

for protonated carbons, increasing their signal intensity.[9]

Set the spectral width to encompass the expected range of chemical shifts, typically 0-220

ppm for organic compounds.[14]

Set the number of scans to 128 or higher to achieve an adequate signal-to-noise ratio. The

exact number will depend on the sample concentration.

A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the

frequency-domain spectrum.

Perform phase correction to ensure all peaks are in the positive absorptive mode with a

flat baseline.

Apply a baseline correction algorithm to remove any broad distortions in the baseline.

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://sites.uclouvain.be/sc-rmn/Manuels/sample.pdf
https://pdf.benchchem.com/7769/A_Comparative_Guide_to_the_13C_NMR_Spectroscopy_of_Z_2_bromo_2_butene.pdf
https://pdf.benchchem.com/15183/Application_Note_13C_NMR_Analysis_of_Long_Chain_Alkenes.pdf
https://www.youtube.com/watch?v=iUYIpak4dc0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2687009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Summary
The predicted ¹³C NMR chemical shifts for 2-Bromo-3-methylbut-2-en-1-ol are summarized in

the table below.

Carbon
Assignment

Hybridization
Predicted Chemical
Shift (δ, ppm)

Rationale for
Chemical Shift

C1 (-CH₂OH) sp³ 60 - 70

Attached to

electronegative

oxygen.

C2 (-CBr=) sp² 115 - 125
Vinylic carbon

attached to bromine.

C3 (=(C(CH₃)₂) sp² 130 - 140
Quaternary vinylic

carbon.

C4 & C5 (-(CH₃)₂) sp³ 20 - 30

Aliphatic carbons

adjacent to a double

bond.

Conclusion
The ¹³C NMR spectrum of 2-Bromo-3-methylbut-2-en-1-ol provides a clear and unambiguous

fingerprint of its carbon skeleton. The predicted spectrum, with five distinct signals, reflects the

influence of the double bond, the hydroxyl group, and the bromine substituent. The downfield

signals for the sp² carbons and the deshielded sp³ carbon of the alcohol group are

characteristic features. By following the detailed experimental protocol outlined in this guide,

researchers can reliably obtain high-quality spectra for structural verification and further

studies. This foundational spectroscopic analysis is a critical step in the utilization of this

versatile chemical intermediate in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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